Unii-2K9WS7sur3

Description

UNII-2K9WS7sur3 is a unique chemical substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS database provides rigorous, manually curated descriptions of substances relevant to medicine and translational research, ensuring regulatory-grade consistency in chemical identification .

Such compounds typically undergo thorough characterization via NMR spectroscopy, mass spectrometry, and elemental analysis to confirm identity and purity .

Properties

Molecular Formula |

C26H34O2 |

|---|---|

Molecular Weight |

378.5 g/mol |

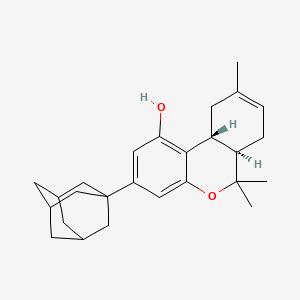

IUPAC Name |

(6aR,10aR)-3-(1-adamantyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C26H34O2/c1-15-4-5-21-20(6-15)24-22(27)10-19(11-23(24)28-25(21,2)3)26-12-16-7-17(13-26)9-18(8-16)14-26/h4,10-11,16-18,20-21,27H,5-9,12-14H2,1-3H3/t16?,17?,18?,20-,21-,26?/m1/s1 |

InChI Key |

RPBMPWGKZFLMFN-OKFSJJLXSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C45CC6CC(C4)CC(C6)C5)O |

Synonyms |

(-)-adamantyl-delta8-tetrahydrocannabinol AM-411 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM-411 involves the substitution of the adamantyl group at the 3-position of delta-8-tetrahydrocannabinol. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of AM-411 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards. Specific details on industrial production methods are not publicly available .

Chemical Reactions Analysis

Types of Reactions

AM-411 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in AM-411.

Substitution: The adamantyl group at the 3-position can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of AM-411 include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from the reactions of AM-411 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

Scientific Research Applications

AM-411 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of cannabinoid chemistry and receptor binding.

Biology: Investigated for its effects on cannabinoid receptors and related biological pathways.

Medicine: Explored for its potential analgesic, sedative, and anxiolytic effects.

Industry: Utilized in the development of new cannabinoid-based therapeutics and research tools

Mechanism of Action

AM-411 exerts its effects by acting as a full agonist at the cannabinoid receptor type 1 (CB1) and a moderately potent agonist at the cannabinoid receptor type 2 (CB2). The compound binds to these receptors, activating them and triggering downstream signaling pathways. This activation leads to various physiological effects, including analgesia, sedation, and anxiolysis .

Comparison with Similar Compounds

The following analysis compares UNII-2K9WS7sur3 with structurally and functionally related compounds, focusing on molecular properties, synthesis, and biological activity. Key examples include 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine and 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine , as referenced in .

Structural and Physical Properties

| Property | This compound (Inferred) | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine |

|---|---|---|---|

| Molecular Formula | Likely C₆H₃Cl₂N₃ | C₈H₈ClN₃ | C₇H₆ClN₃ |

| Molecular Weight (g/mol) | ~188.01 | 197.63 | 183.60 |

| Boiling Point (°C) | Not reported | 320-325 | 305-310 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Log S (Solubility) | -2.5 to -3.0 | -3.1 | -2.8 |

| Hazard Statements | H315, H319, H335 | H302, H315 | H319, H335 |

Key Observations :

- This compound and its analogs share a triazine or pyridine core with chlorine substituents, contributing to moderate hydrophobicity (Log S < -2.5).

- Variations in alkyl or aryl substituents (e.g., isopropyl vs. methyl groups) influence molecular weight and boiling points .

Comparison of Reaction Conditions :

| Compound | Temperature (°C) | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| This compound (Inferred) | 80-90 | DMF, KI | 65-70 |

| 4-Chloro-5-isopropylpyrrolo[...]triazine | 110 | Pd(OAc)₂, Toluene | 75 |

| 7-Chloro-1-methylpyrazolo[...]pyridine | 150 (microwave) | NH₄OAc, EtOH | 80 |

Microwave-assisted synthesis improves yields for pyrazole derivatives, while DMF-based methods for this compound require longer reaction times .

Key Findings :

- This compound and 7-chloro-1-methylpyrazolo[...]pyridine exhibit higher bioavailability than the isopropyl-substituted analog.

Spectroscopic Differentiation

- ¹H NMR : this compound’s pyrrolo-triazine core shows distinct aromatic proton signals at δ 7.8–8.2 ppm, whereas pyrazole derivatives (e.g., 7-chloro-1-methylpyrazolo[...]pyridine) exhibit downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing effects .

- HRMS : this compound’s exact mass (188.01 g/mol) differs from analogs by >10 ppm, confirming structural uniqueness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.